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molecular formula C7H4N2O3 B179310 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 21038-63-1

1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione

Cat. No. B179310
M. Wt: 164.12 g/mol
InChI Key: LZWZQYVPLLPAGX-UHFFFAOYSA-N
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Patent
US05854257

Procedure details

Trimethylsilylazide (89.1 ml) was added dropwise, with stirring, to a suspension of quinolinic anhydride (100.0 g) in dry chloroform (450 ml) under nitrogen. The mixture was stirred until nitrogen evolution had subsided (around 30 minutes) and then boiled under reflux with stirring for 45 minutes to give a solution. The mixture was cooled to ambient temperature and ethanol (40.0 ml) was added. The mixture was stirred for 20 minutes and a precipitate was collected by filtration and dried under vacuum overnight. The solid was stirred in cold acetonitrile (850 ml) and filtered. The filtrate was boiled under reflux for 15 minutes with stirring and then cooled in ice and filtered to give 4H-pyrido[2,3-d] [1,3]oxazine-2,4(1H)-dione, m.p. 213°-215° C. (with decomposition).
Quantity
89.1 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Si]([N:5]=[N+]=[N-])(C)C.[N:8]1[CH:17]=[CH:16][CH:15]=[C:14]2[C:9]=1[C:10]([O:12][C:13]2=[O:18])=[O:11].C(O)C>C(Cl)(Cl)Cl>[NH:5]1[C:9]2[N:8]=[CH:17][CH:16]=[CH:15][C:14]=2[C:13](=[O:18])[O:12][C:10]1=[O:11]

Inputs

Step One
Name
Quantity
89.1 mL
Type
reactant
Smiles
C[Si](C)(C)N=[N+]=[N-]
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
N1=C2C(=O)OC(C2=CC=C1)=O
Name
Quantity
450 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred until nitrogen evolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(around 30 minutes)
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
STIRRING
Type
STIRRING
Details
with stirring for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
to give a solution
STIRRING
Type
STIRRING
Details
The mixture was stirred for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
a precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
The solid was stirred in cold acetonitrile (850 ml)
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
N1C(OC(C2=C1N=CC=C2)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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